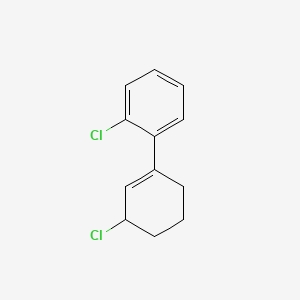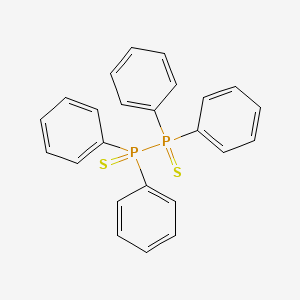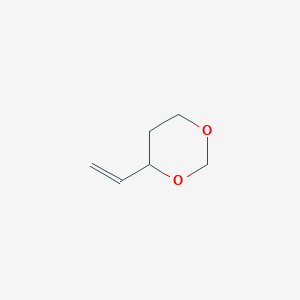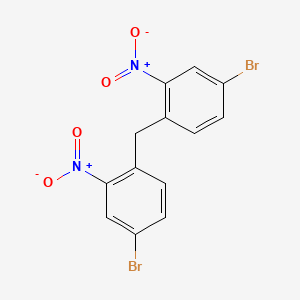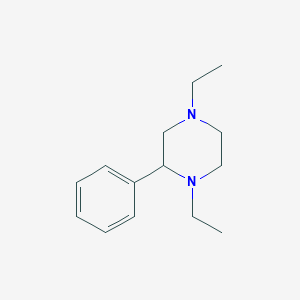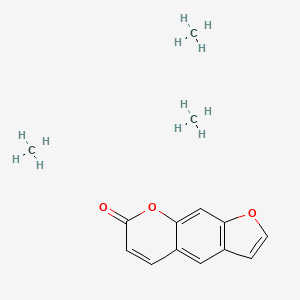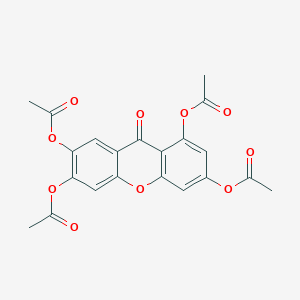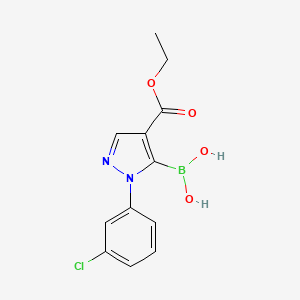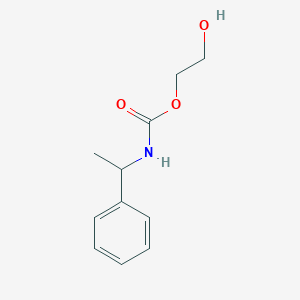
2-hydroxyethyl N-(1-phenylethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxyethyl N-(1-phenylethyl)carbamate is an organic compound with the molecular formula C11H15NO3 It is a carbamate derivative, which means it contains the functional group -NHCOO-
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyethyl N-(1-phenylethyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-hydroxyethylamine with 1-phenylethyl isocyanate under mild conditions. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Another method involves the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. This process uses lipase-catalyzed transesterification to produce optically pure enantiomers of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Enzymatic methods are preferred for producing enantiomerically pure compounds, while chemical synthesis is used for bulk production.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxyethyl N-(1-phenylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: The major product is 2-oxoethyl N-(1-phenylethyl)carbamate.
Reduction: The major product is 2-aminoethyl N-(1-phenylethyl)carbamate.
Substitution: The major products depend on the substituent introduced, such as 2-chloroethyl N-(1-phenylethyl)carbamate.
Applications De Recherche Scientifique
2-hydroxyethyl N-(1-phenylethyl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-hydroxyethyl N-(1-phenylethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
2-hydroxyethyl N-(1-phenylethyl)carbamate can be compared with other carbamate derivatives, such as:
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a preservative.
Methyl carbamate: Used as an intermediate in the production of pesticides and herbicides.
tert-Butyl carbamate: Employed in the synthesis of chiral compounds and as a protecting group in organic synthesis.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
4663-86-9 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
2-hydroxyethyl N-(1-phenylethyl)carbamate |
InChI |
InChI=1S/C11H15NO3/c1-9(10-5-3-2-4-6-10)12-11(14)15-8-7-13/h2-6,9,13H,7-8H2,1H3,(H,12,14) |
Clé InChI |
MONBXWVIKHNBPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)
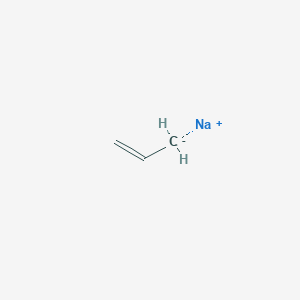
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
![N-(4-hydroxyphenyl)-3-[6-[3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide](/img/structure/B14748703.png)
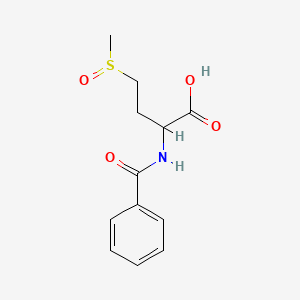
![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
